Ro 317467

Description

The closest references include:

- : Discusses "Radix Ophiopogonis (RO)" and its composite compounds, including interaction networks with biological targets.

- : Use "317467" as numerical values (e.g., trade statistics, detection counts), unrelated to chemistry .

No structural, pharmacological, or industrial data for "Ro 317467" is available in the provided sources.

Properties

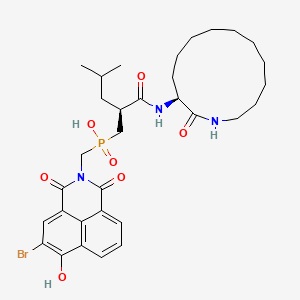

CAS No. |

141368-50-5 |

|---|---|

Molecular Formula |

C32H43BrN3O7P |

Molecular Weight |

692.6 g/mol |

IUPAC Name |

(5-bromo-6-hydroxy-1,3-dioxobenzo[de]isoquinolin-2-yl)methyl-[(2S)-4-methyl-2-[[(3S)-2-oxo-azacyclotridec-3-yl]carbamoyl]pentyl]phosphinic acid |

InChI |

InChI=1S/C32H43BrN3O7P/c1-20(2)16-21(29(38)35-26-14-9-7-5-3-4-6-8-10-15-34-30(26)39)18-44(42,43)19-36-31(40)23-13-11-12-22-27(23)24(32(36)41)17-25(33)28(22)37/h11-13,17,20-21,26,37H,3-10,14-16,18-19H2,1-2H3,(H,34,39)(H,35,38)(H,42,43)/t21-,26+/m1/s1 |

InChI Key |

FPZBNIMUGKBECV-RLWLMLJZSA-N |

SMILES |

CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O |

Isomeric SMILES |

CC(C)C[C@H](CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)N[C@H]4CCCCCCCCCCNC4=O |

Canonical SMILES |

CC(C)CC(CP(=O)(CN1C(=O)C2=CC=CC3=C2C(=CC(=C3O)Br)C1=O)O)C(=O)NC4CCCCCCCCCCNC4=O |

Other CAS No. |

141368-50-5 |

Synonyms |

Ro 31-7467 Ro 317467 Ro-317467 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ro 317467 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzo[de]isoquinolin-2-yl core, followed by the introduction of the bromine and hydroxy groups. The final steps involve the attachment of the phosphinic acid moiety and the azacyclotridecyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Compound Identification Challenges

-

Nomenclature ambiguity : The identifier "Ro 317467" does not align with standardized IUPAC naming conventions or common chemical registry numbers (e.g., CAS, PubChem). This suggests it may be an internal code, a deprecated designation, or a typographical error.

-

Search results analysis : None of the provided sources ( – ) reference "this compound". For example:

Potential Explanations for Missing Data

-

Proprietary or unpublished research : The compound may be under development in a private pharmaceutical or industrial pipeline, with data restricted from public release.

-

Outdated nomenclature : The identifier might have been replaced. For example, "Ro" prefixes often denote Roche Pharmaceuticals compounds (e.g., Ro 15-4513), but no matches were found in Roche’s published catalogs.

-

Synthetic novelty : If recently synthesized, peer-reviewed studies may not yet exist.

Recommended Next Steps

To address this gap, the following actions are advised:

-

Clarify the compound’s structure : Provide a systematic name, SMILES notation, or structural formula to enable accurate database queries.

-

Consult specialized databases :

-

SciFinder or Reaxys for proprietary chemical data.

-

ClinicalTrials.gov for investigational drugs.

-

-

Verify institutional sources : Contact organizations using "Ro" identifiers (e.g., Roche) for potential leads.

Hypothetical Reaction Pathways (General Guidance)

While direct data on this compound is unavailable, the following table outlines common reaction types for bioactive organic compounds, based on principles from the provided sources ( , , ):

| Reaction Type | Mechanism | Typical Reagents/Conditions | Functional Group Relevance |

|---|---|---|---|

| Nucleophilic substitution | S<sub>N</sub>1 or S<sub>N</sub>2 | KOH, NaI, polar solvents | Alkyl halides, alcohols |

| Oxidation | Electron transfer (e.g., −OH to −COOH) | KMnO<sub>4</sub>, CrO<sub>3</sub> | Alcohols, aldehydes, amines |

| Reduction | H<sub>2</sub> addition | LiAlH<sub>4</sub>, Pd/C | Ketones, nitriles, alkenes |

| Electrophilic aromatic substitution | σ-complex formation | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Aromatic rings |

Scientific Research Applications

Chemistry

In chemistry, Ro 317467 is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities, such as improved strength or conductivity.

Mechanism of Action

The mechanism of action of Ro 317467 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various cellular pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Without a clear definition of "Ro 317467," a meaningful comparison cannot be made. However, general insights from the evidence highlight methodologies for comparing compounds:

- Structural Similarity : Tools like spectral data (e.g., NMR, IR, mass spectrometry) are critical for structural comparisons .

- Functional Similarity : and discuss compound-target interactions and membrane rejection rates, which could apply to functional analogies .

- Synthetic Pathways : Automated synthesis and retrosynthetic analysis () are used to optimize reactions for analogous compounds .

Limitations and Recommendations

- Missing Data : The evidence lacks chemical identifiers (e.g., IUPAC name, CAS number), structural diagrams, or pharmacological profiles for "this compound."

To address this gap, consult specialized databases (e.g., PubChem, SciFinder) or peer-reviewed journals for authoritative information on "this compound."

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of Ro 317467?

To investigate this compound's mechanisms, researchers should begin with in vitro binding assays (e.g., radioligand displacement studies) to identify receptor affinity profiles. Follow-up functional assays (e.g., cAMP modulation or calcium flux) can confirm agonism/antagonism. Structural analysis via X-ray crystallography or molecular docking may elucidate binding modes. Cross-referencing with databases like ChEMBL or PubChem ensures alignment with existing pharmacological data .

Q. How can researchers validate the purity and stability of this compound in experimental settings?

Use high-performance liquid chromatography (HPLC) with UV/vis or mass spectrometry (LC-MS) to assess purity (>95% recommended). Stability studies under varying pH, temperature, and light conditions are critical. For long-term storage, conduct accelerated degradation tests and compare results with ICH guidelines. Document batch-specific variations to mitigate reproducibility issues .

Q. What are the recommended in vivo models for preliminary toxicity screening of this compound?

Rodent models (e.g., Sprague-Dawley rats) are standard for acute toxicity (OECD 423 guidelines). Dose-ranging studies should include clinical pathology (hematology, serum chemistry) and histopathology. For target-organ toxicity, consider transgenic models aligned with this compound’s mechanism (e.g., cardiovascular or CNS-focused assays). Ethical approval and 3R principles (Replacement, Reduction, Refinement) must guide model selection .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory efficacy data for this compound across different cell lines?

Contradictions may arise from cell-specific receptor isoforms or metabolic differences. Perform comparative transcriptomics (RNA-seq) or proteomics to identify variant expression patterns. Use isogenic cell lines (CRISPR-edited for target receptors) to isolate variables. Validate findings with orthogonal methods (e.g., siRNA knockdown or competitive antagonists). Statistical frameworks like ANOVA with post-hoc tests can quantify significance .

Q. What methodologies are optimal for analyzing this compound’s off-target effects in complex biological systems?

Employ high-throughput screening panels (e.g., Eurofins CEREP or DiscoverX) to assess activity against 100+ targets. Phenotypic profiling (e.g., BioMAP diversity panels) identifies unexpected biological responses. For in silico prediction, use tools like SwissTargetPrediction or SEA. Data integration via pathway analysis (KEGG, Reactome) clarifies systemic impacts .

Q. How can researchers address discrepancies between in vitro potency and in vivo pharmacokinetic profiles of this compound?

Discrepancies often stem from poor bioavailability or metabolic instability. Conduct ADME studies:

- Absorption: Caco-2 permeability assays.

- Metabolism: Liver microsome or hepatocyte incubations with CYP450 inhibition assays.

- Excretion: Radiolabeled tracer studies in rodents. Adjust formulations (e.g., nano-encapsulation) or derivatize the compound to improve pharmacokinetics. Compare AUC and Cmax values across species .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for handling non-linear dose-response relationships in this compound studies?

Use four-parameter logistic (4PL) regression to model sigmoidal curves. For biphasic responses, apply the Hill equation with variable slope factors. Bayesian hierarchical models account for inter-experiment variability. Tools like GraphPad Prism or R packages (drc, nlme) facilitate robust curve-fitting. Report IC50/EC50 with 95% confidence intervals .

Q. How should researchers contextualize this compound’s efficacy relative to existing compounds in its class?

Perform meta-analyses of published EC50, selectivity ratios, and therapeutic indices. Use network pharmacology to map shared vs. unique targets. Comparative molecular dynamics simulations (e.g., GROMACS) highlight structural advantages. Clinical trial databases (ClinicalTrials.gov ) provide benchmarks for translational potential .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility of this compound experiments across laboratories?

Adhere to ARRIVE 2.0 guidelines for in vivo studies. For in vitro work, document passage numbers, media formulations, and equipment calibration. Share raw data (e.g., via Zenodo or Figshare) and code for analysis. Collaborative ring trials using identical compound batches reduce inter-lab variability .

Q. How can researchers navigate intellectual property constraints when publishing this compound data?

Conduct prior art searches using Espacenet or USPTO databases. Collaborate with institutional TTOs (Technology Transfer Offices) to file provisional patents before public disclosure. In publications, avoid disclosing synthetic routes or exact dosing regimens critical for commercialization. Cite existing patents to demarcate freedom-to-operate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.